4-Methoxyphenyl mesylate

描述

4-Methoxyphenyl mesylate is a chemical compound that is related to various synthesized derivatives of methoxyphenol and methoxyphenyl groups. While the provided papers do not directly discuss 4-methoxyphenyl mesylate, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds. These compounds often serve as models for metabolites of chlorophenolic compounds, intermediates in organic synthesis, or as potential candidates for various biological activities .

Synthesis Analysis

The synthesis of chlorinated 4-methoxyphenols, which are structurally related to 4-methoxyphenyl mesylate, involves partial methylation of p-hydroquinone and chlorinated p-hydroquinones. The purity and structure of the synthesized compounds are typically confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry . Other related compounds are synthesized through different methods, such as the aromatization of cyclohexenone derivatives under reflux conditions with iodine and methanol , or by other specific organic synthesis routes that yield compounds with a methoxyphenyl moiety .

Molecular Structure Analysis

The molecular structure of compounds related to 4-methoxyphenyl mesylate is often confirmed using IR and single crystal X-ray diffraction studies. Computational methods such as density functional theory (DFT) are used to calculate vibrational wavenumbers, geometrical parameters, and to assign potential energy distribution (PED) for fundamental vibrations .

Chemical Reactions Analysis

The chemical reactivity of methoxyphenyl-related compounds is studied through various spectroscopic and computational analyses. These studies include the investigation of hyper-conjugative interactions, charge delocalization using natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) analysis to understand the reactive sites within the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl derivatives are characterized by a range of techniques. Spectroscopic properties such as FT-IR, NMR, and UV-Vis are used in conjunction with theoretical calculations to understand the electronic properties, including frontier orbitals and band gap energies. The strength and nature of weak intramolecular interactions are studied using approaches like the atoms in molecules (AIM) theory. Additionally, hyperpolarizability values are calculated to assess the nonlinear optical (NLO) properties of these compounds .

科学研究应用

Catalysis and Organic Synthesis

4-Methoxyphenyl mesylate has been utilized in nickel-catalyzed coupling reactions. Kobayashi and Mizojiri (1996) demonstrated that in the presence of NiCl2(PPh3)2 as a catalyst, p-methoxycarbonylphenyl mesylate reacts with lithium arylborates at room temperature to afford high-yield coupling products (Kobayashi & Mizojiri, 1996).

Chemical Stability and Reaction Studies

The stability and reactivity of 4-methoxyphenyl derivatives have been a subject of study. Tsuji et al. (2011) analyzed the reaction of 2-methoxyphenylethyl tosylate with azide ion, demonstrating the formation of a symmetrical 4-methoxyphenonium ion, providing insights into its reaction pathways and stability in aqueous solutions (Tsuji et al., 2011).

Corrosion Inhibition

In corrosion science, derivatives of 4-methoxyphenyl mesylate have been explored as corrosion inhibitors. Bentiss et al. (2009) investigated 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as a corrosion inhibitor for mild steel in hydrochloric acid, showing high efficiency and revealing the adsorption mechanism (Bentiss et al., 2009).

X-Ray Diffraction and Structural Analysis

Structural analysis using X-ray diffraction is another application area. Kuz'mina et al. (2018) conducted an X-ray diffraction study of mesogenic 4-methoxyphenyl-4′-n-nonyloxybenzoate, providing insights into its crystal structure and properties (Kuz'mina et al., 2018).

Spectroscopy and Molecular Studies

Srivastava et al. (2017) synthesized and characterized a novel curcumin ester involving a 4-methoxyphenyl derivative, using spectroscopic and theoretical approaches to study its anti-hepatic cancer activity (Srivastava et al., 2017).

安全和危害

属性

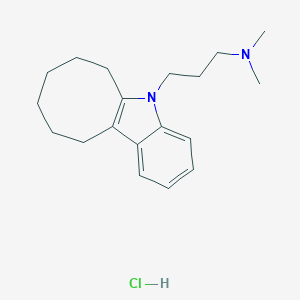

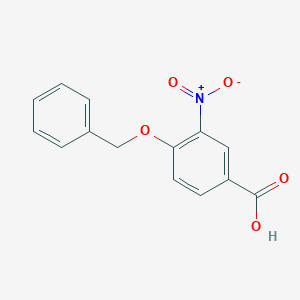

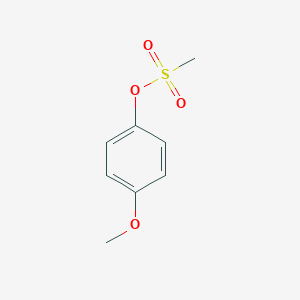

IUPAC Name |

(4-methoxyphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-11-7-3-5-8(6-4-7)12-13(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKNVCHUULQHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364979 | |

| Record name | 4-Methoxyphenyl mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl mesylate | |

CAS RN |

19013-30-0 | |

| Record name | 4-Methoxyphenyl mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。